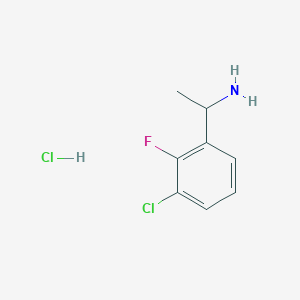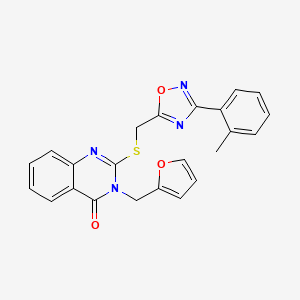![molecular formula C17H14N4O4S3 B2517275 N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 868976-34-5](/img/structure/B2517275.png)
N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, is a complex molecule that likely contains multiple functional groups and heterocyclic structures. While the provided papers do not directly discuss this compound, they do provide insight into similar structures and their biological activities, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds with thiadiazole and thiophene scaffolds has been reported using microwave-assisted methods, which are known for their efficiency and reduced reaction times. For instance, a series of Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under solvent-free conditions using microwave irradiation . This suggests that a similar approach could potentially be applied to the synthesis of the compound , considering its structural similarities.
Molecular Structure Analysis
The molecular structure of the compound likely includes a thiadiazole ring, a thiophene ring, and a benzo[b][1,4]dioxin moiety. These structures are known to confer important biological properties, such as anticancer activity . The presence of an amino group and a carboxamide group could also imply potential for interaction with biological targets, as these functional groups are often involved in hydrogen bonding and other key interactions within biological systems.
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, compounds with similar structures have been shown to exhibit reactivity consistent with their functional groups. For example, the Schiff's bases mentioned in the first paper would have been formed through a condensation reaction between an amine and an aldehyde or ketone. The compound may undergo similar reactions due to the presence of reactive functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heterocyclic rings and various functional groups suggests that the compound could exhibit a range of properties, such as solubility in organic solvents and potential for forming hydrogen bonds. The compound's pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), would be important for its potential as a drug candidate. The related compounds in the first paper were predicted to have good oral drug-like behavior , which could be a positive indicator for the compound .
Relevant Case Studies
The papers provided do not include case studies directly related to the compound . However, the anticancer activity of similar compounds was evaluated in vitro against various human cancer cell lines, with some showing promising results . Additionally, a series of thiophene derivatives exhibited antiarrhythmic, serotonin antagonist, and antianxiety activities . These findings suggest that the compound could also possess significant biological activities, warranting further investigation.
科学的研究の応用
Novel Heterocyclic Compound Synthesis
Research on the synthesis of novel benzodioxin-derived compounds, such as those involving benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, has been explored for their anti-inflammatory and analgesic properties. These compounds show significant COX-2 inhibitory activity, suggesting potential utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Docking Studies
Compounds derived from similar chemical structures have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of benzodioxaphosphole-tetrazol-thiophene-2-carboxamides have shown promising results in antimicrobial evaluation and docking studies (Talupur et al., 2021).
Bioactive Heterocyclic Derivatives
The synthesis of thiophene derivatives from compounds like 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide has been reported, with studies focusing on their antiarrhythmic, serotonin antagonist, and antianxiety activities. These findings highlight the potential of such compounds in the development of new medications for cardiovascular and mental health disorders (Amr et al., 2010).
Antibacterial Agents
Research on the synthesis of benzothiazolyl substituted pyrazol-5-ones has demonstrated promising antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis. Such studies underscore the potential application of these compounds in addressing antibiotic resistance (Palkar et al., 2017).
将来の方向性
The future directions for research on this compound would likely involve further studies to determine its physical and chemical properties, its biological activity, and its potential uses. This could include testing the compound in various biological assays, studying its interactions with other molecules, and exploring its potential applications in fields such as medicine or materials science .
特性
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S3/c22-14(18-10-3-4-11-12(8-10)25-6-5-24-11)9-27-17-21-20-16(28-17)19-15(23)13-2-1-7-26-13/h1-4,7-8H,5-6,9H2,(H,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYIRWCXMYAXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2517194.png)
![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2517197.png)
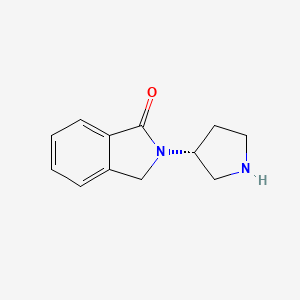
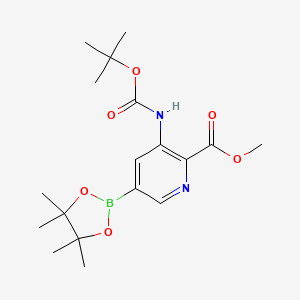
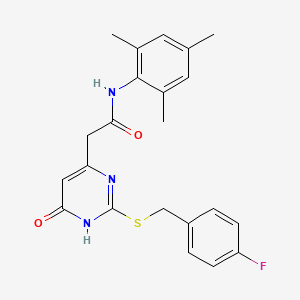
![4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2517205.png)

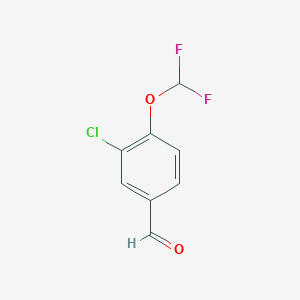
![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)
![5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517210.png)
![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2517212.png)
